molecular formula C9H15ClN2O3 B2654939 Tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride CAS No. 1370363-17-9

Tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride

Cat. No. B2654939
CAS RN: 1370363-17-9
M. Wt: 234.68
InChI Key: VWBINPWIRLLMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The compound also has an aminomethyl group (-NH2) attached to the 5-position of the oxazole ring, and a tert-butyl ester group attached to the 3-position of the ring. The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, being aromatic, would contribute to the compound’s stability. The presence of the aminomethyl group could potentially allow for hydrogen bonding, and the tert-butyl ester group would likely impart some degree of hydrophobicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar oxazole ring and the nonpolar tert-butyl group. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride is involved in synthetic chemistry, particularly in the synthesis of complex organic molecules. For example, the synthesis and molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound synthesized from a related ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, demonstrates the compound's role in the synthesis of cyclic amino acid esters. This process involves intramolecular lactonization reactions and is characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Peptide Synthesis Applications

The compound is also used in the synthesis of peptides. For instance, research on 2-Alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids highlights the reaction with N-ethyl,N′-(γ-dimethylaminopropyl)-carbodiimide-HCl to produce symmetrical anhydrides and 2-tert-butoxy-4-isopropyl-5(4H)-oxazolone, which is crucial in peptide synthesis. These reactions demonstrate the compound's utility in generating optically pure peptides, indicating its importance in the field of biochemistry and pharmaceuticals (Benoiton & Chen, 1981).

Synthetic Utility in Organic Chemistry

Further research into synthetic methods has shown the utility of related compounds in the preparation of diels-alder reactions, such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. These methods involve complex organic transformations that include carbamates, heterocycles, and cycloaddition reactions, showcasing the broad applicability of tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride derivatives in organic synthesis and drug development (Padwa et al., 2003).

Applications in Medicinal Chemistry

The compound and its derivatives have been explored for potential medicinal applications. For instance, the synthesis of tert-alkyl amino hydroxy carboxylic esters via an intermolecular ene-type reaction of oxazolones and enol ethers shows the potential for creating biologically active natural products. This research underlines the importance of tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride in developing compounds with significant biological activity (Mosey et al., 2008).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, such as how a drug interacts with its target in the body. Without specific information about what this compound is used for, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c1-9(2,3)13-8(12)7-4-6(5-10)14-11-7;/h4H,5,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBINPWIRLLMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.